C.I. Vat Green 9

概要

説明

C.I. Vat Green 9 is a green colored vat dye . It is derived from violanthrone and is extensively used in a wide range of textiles, plastics, and other industries. It is also known as Indigo Vat Green B.

Molecular Structure Analysis

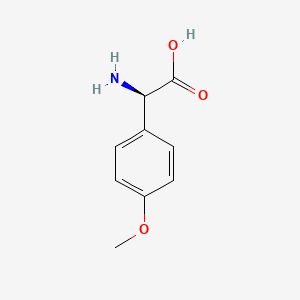

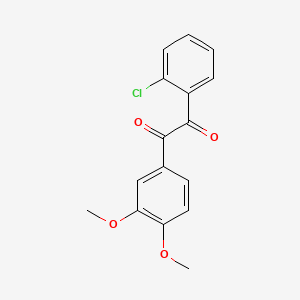

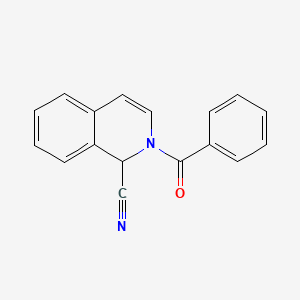

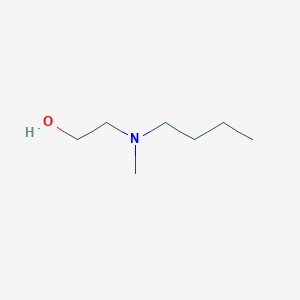

The molecular formula of this compound is C34H14N2O6 . It is an organic compound. The IUPAC name is 9,24-dinitrononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene .Physical And Chemical Properties Analysis

This compound is a green crystalline powder . It has a molecular weight of 546.48 g/mol . The dye has several isomers, which differ in their color and properties. The isomers have different absorption spectra and fluorescence properties. It is soluble in dimethylformamide, N-methylpyrrolidone, and other organic solvents.科学的研究の応用

Green Electronics and Sustainable Future

"Green" electronics, focusing on biodegradable and biocompatible materials for environmentally safe devices, is an emerging research area aiming for the sustainable future of electronic circuits. This area seeks to fulfill the promise of organic electronics by delivering low-cost, energy-efficient materials and devices with potentially benign integration into the environment and living tissue. The integration of sustainable materials, such as C.I. Vat Green 9, could play a crucial role in developing green electronics, aligning with the broader goal of achieving environmentally friendly electronic solutions (Irimia‐Vladu, 2014).

Green Chemistry for Environmental and Economic Prosperity

Green chemistry has made significant progress in designing safer chemicals, environmentally benign solvents, and developing renewable feedstocks. It aims at protecting human health and the environment in an economically beneficial manner. This field emphasizes training chemists to design products and processes with a reduced environmental impact, potentially incorporating sustainable dyes like this compound to promote eco-friendly manufacturing practices. Such efforts in green chemistry are instrumental in addressing global environmental challenges, contributing to a sustainable world (Anastas & Kirchhoff, 2002).

Eco-Innovation and Carbon Emissions Reduction

Research in green R&D and eco-innovation focuses on how investments in green technologies can impact environmental and financial performance. Specifically, this area examines the role of green research and development in reducing carbon emissions and enhancing firm-level financial outcomes. Incorporating sustainable materials and practices, including the use of this compound in various applications, can support these eco-innovation efforts, leading to improved environmental and economic performance for firms (Lee & Min, 2015).

Safety and Hazards

C.I. Vat Green 9 has been shown to be toxic to daphnia when tested at long-term exposure levels . This chemical belongs to the class of silico compounds, which are chemicals that are ecotoxicologically active . The experimental results show that this compound can cause an ecological imbalance in the environment and can lead to changes in the population of aquatic organisms .

作用機序

Target of Action

C.I. Vat Green 9 is primarily targeted at various materials such as textiles, plastics, and paper, where it is used as a dye . It is a high-stability pigment that adds highlighting effects to these materials .

Mode of Action

The mode of action of C.I. Vat Green 9 involves its application as a vat dye. Vat dyes are a class of dyes that are applied to materials in a reduced, soluble form and then oxidized to their insoluble form, resulting in high colorfastness . This means that the colors produced by this compound are resistant to fading or running.

Biochemical Pathways

The specific biochemical pathways affected by CIVat dyes in general are known to interact with the material they dye at a molecular level, forming strong bonds that result in high colorfastness .

Pharmacokinetics

Vat Green 9 remains on the materials it dyes for a long period without significant degradation or loss .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the dyeing process’s pH can affect the final color produced. Additionally, C.I. Vat Green 9 has been shown to be toxic to daphnia (a genus of small planktonic crustaceans) when tested at long-term exposure levels . This suggests that the dye can have an ecological impact, potentially leading to changes in the population of aquatic organisms .

生化学分析

Biochemical Properties

C.I. Vat Green 9 plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes, proteins, and other biomolecules. The compound is known to interact with peroxidase enzymes, which are partially purified from sources like garlic . These interactions are crucial for the biobleaching of industrial dyes, where this compound undergoes oxidative reactions facilitated by peroxidase enzymes. The compound’s nitro and carbonyl groups are essential for these interactions, allowing it to participate in redox reactions that alter its chemical structure and color properties.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been shown to be toxic to aquatic organisms like daphnia when exposed to long-term levels . In cellular environments, this compound can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to undergo redox reactions can lead to the generation of reactive oxygen species (ROS), which can affect cell function and viability. Additionally, its interactions with cellular proteins can disrupt normal cellular processes, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

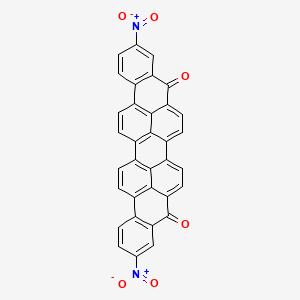

The molecular mechanism of this compound involves its ability to undergo redox reactions, which are central to its function as a dye. The compound’s anthraquinone core, linked by a nitrogen atom, contains functional groups such as carbonyl and amino groups that influence its solubility and reactivity. In its reduced form, this compound appears green, but upon oxidation, it transforms into a stable black form. This redox behavior is crucial for its application in dyeing processes, where it binds to substrates and undergoes color changes through oxidation and reduction reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. C.I. Vat Green 9 is known for its high stability, which makes it suitable for long-term applications . Over extended periods, the compound can degrade, leading to changes in its color and chemical properties. In in vitro and in vivo studies, long-term exposure to C.I. Vat Green 9 can result in cumulative effects on cellular function, including potential toxicity and disruption of normal cellular processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may not exhibit significant adverse effects. At higher doses, C.I. Vat Green 9 can become toxic, leading to adverse effects on animal health . Studies have shown that high doses of the compound can cause oxidative stress, leading to cellular damage and potential toxicity. It is essential to determine the threshold levels at which C.I. Vat Green 9 becomes harmful to ensure safe usage in various applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to its redox behavior. The compound interacts with enzymes such as peroxidases, which facilitate its oxidative and reductive transformations . These interactions are crucial for its function as a dye, allowing it to undergo color changes through redox reactions. Additionally, C.I. Vat Green 9 can influence metabolic flux and metabolite levels, particularly in pathways related to oxidative stress and detoxification .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound’s solubility and interactions with transporters and binding proteins determine its localization and accumulation within cells . This compound can be transported across cell membranes and distributed to various cellular compartments, where it exerts its effects. Its interactions with cellular proteins and transporters are essential for its proper localization and function .

Subcellular Localization

This compound’s subcellular localization is determined by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . In particular, this compound may localize to organelles involved in oxidative stress responses, such as mitochondria and peroxisomes. Its presence in these organelles can influence their function and contribute to the compound’s overall biochemical effects .

特性

IUPAC Name |

9,24-dinitrononacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.022,27.028,32]tetratriaconta-1(31),2,4,6(11),7,9,13,15,17,19,22(27),23,25,28(32),29,33-hexadecaene-12,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H14N2O6/c37-33-25-11-9-23-24-10-12-26-32-20(18-4-2-16(36(41)42)14-28(18)34(26)38)6-8-22(30(24)32)21-7-5-19(31(25)29(21)23)17-3-1-15(35(39)40)13-27(17)33/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDVDMQVITMTCAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=O)C3=CC=C4C5=CC=C6C7=C(C=CC(=C57)C8=C4C3=C2C=C8)C9=C(C6=O)C=C(C=C9)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H14N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9064269 | |

| Record name | C.I. Vat Green 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

546.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6369-65-9, 61725-94-8 | |

| Record name | C.I. Vat Green 9 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006369659 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | C.I. Vat Green 9 | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | C.I. Vat Green 9 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9064269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Anthra[9,1,2-cde]benzo[rst]pentaphene-5,10-dione, nitro derivatives | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.248 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. VAT GREEN 9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。